2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a piperazine moiety, and a difluorobenzoyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Difluorobenzoyl Group: This step involves acylation reactions using 3,4-difluorobenzoyl chloride.
Thioether Formation: The thiadiazole ring is then linked to the piperazine moiety via a thioether bond.
Final Acetamide Formation: The compound is completed by reacting with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the difluorobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine
Medicinally, 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide has potential as a therapeutic agent. Its structure suggests it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
- 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide stands out due to the presence of the difluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The methoxyethyl group also contributes to its unique properties, potentially affecting its solubility and interaction with biological targets.
Biological Activity
The compound 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a derivative featuring a piperazine moiety and a thiadiazole ring, which has been explored for its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer, antimicrobial, and anticholinesterase activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F2N6O3S2 with a molecular weight of approximately 480.5 g/mol. The presence of the 3,4-difluorobenzoyl group and the piperazine ring contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The cytotoxic effects were evaluated using the MTT assay, with results indicating significant inhibition of cell proliferation:
The compound demonstrated superior activity compared to standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The antimicrobial efficacy of similar thiadiazole compounds has been documented extensively. For instance, derivatives have shown promising results against various bacterial strains. Although specific data on the compound is limited, related studies indicate that thiadiazole derivatives can exhibit significant antibacterial properties:
Bacterial Strain | Inhibition Rate (%) at 100 µg/mL | Reference |
---|---|---|
Xanthomonas oryzae | 30 | |
Fusarium graminearum | 56 |
These findings suggest that the compound may possess similar antimicrobial potential.
Anticholinesterase Activity
Given the interest in cholinergic modulation for Alzheimer's disease treatment, some thiadiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE). Compounds in this class have shown promising IC50 values in the nanomolar range:
This positions them as potential candidates for further development as anti-Alzheimer agents.
Case Studies and Research Findings
- Antitumor Activity : A study synthesized various thiadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that modifications to the piperazine ring enhanced anticancer activity significantly compared to unmodified structures .
- Antimicrobial Studies : Another investigation focused on synthesizing thiadiazole-based compounds and assessing their antimicrobial properties against agricultural pathogens. The results revealed that certain derivatives exhibited better efficacy than traditional agricultural bactericides .
- Cholinergic Activity : Research into the cholinergic effects of these compounds demonstrated that they could potentially improve cognitive function by enhancing acetylcholine levels through AChE inhibition .
Properties
IUPAC Name |
2-[[5-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)12-2-3-13(19)14(20)10-12/h2-3,10H,4-9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGDZPFEKTREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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